Crotamiton

Catalog No.
S524469
CAS No.
483-63-6
M.F
C13H17NO
M. Wt
203.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crotamiton

CAS Number

483-63-6

Product Name

Crotamiton

IUPAC Name

(E)-N-ethyl-N-(2-methylphenyl)but-2-enamide

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3/b8-4+

InChI Key

DNTGGZPQPQTDQF-XBXARRHUSA-N

SMILES

CCN(C1=CC=CC=C1C)C(=O)C=CC

Solubility

Soluble in DMSO, not in water

Synonyms

Crotamiton; N-Ethyl-o-crotonotoluidide; Crotamitone; Crotalgin; Eurasil; Euraxil

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C=CC

Isomeric SMILES

CCN(C1=CC=CC=C1C)C(=O)/C=C/C

Description

The exact mass of the compound Crotamiton is 203.13101 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758951. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Toluidines - Supplementary Records. It belongs to the ontological category of enamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lifespan Extension and Stress Resistance in Caenorhabditis Elegans

Removal of Crotamiton from Reverse Osmosis Concentrate

Treatment of Scabies and Pruritus

Comparative Efficacy of Topical Scabicides

Anti-Pruritic Effect for Non-Scabietic Itching

Photocatalytic Decomposition of Crotamiton

Anti-Aging Effects in C. Elegans

Molecular Structure Analysis

Crotamiton is a small molecule with the chemical formula C₁₀H₁₇NO₂ []. Its key structural features include:

  • A long, aliphatic carbon chain (10 carbons) - This lipophilic (fat-loving) chain likely aids in penetrating the skin [].
  • An amide functional group (CONH₂) - This group might contribute to the antipruritic effect [].
  • A secondary alcohol group (OH) - The role of this group in the overall activity is not fully understood [].

Physical And Chemical Properties Analysis

  • Appearance: Colorless to slightly yellowish oil with a faint amine-like odor [].
  • Melting Point: Not reported.
  • Boiling Point: Not reported (likely decomposes before boiling).
  • Solubility: Miscible with alcohol and methanol [].
  • Stability: Relatively stable under normal storage conditions [].

The exact mechanism by which crotamiton kills scabies mites remains unknown []. However, two possible mechanisms for its antipruritic effect are proposed:

  • Counterirritation: Crotamiton might cause mild irritation upon application, distracting the body's response from the intense itching caused by scabies mites.
  • TRPV4 channel inhibition: Crotamiton may inhibit a specific ion channel (TRPV4) in the skin, reducing the sensation of itch [].
  • Skin irritation (burning, stinging) [].
  • Unpleasant odor [].
  • Potential for allergic reactions [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.8

Exact Mass

203.13101

Boiling Point

154 °C at 1.30E+01 mm Hg

LogP

2.9
2.9

Appearance

White to off-white solid powder.

Melting Point

25 °C
<25°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2EEH27851Y

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For eradication of scabies (Sarcoptes scabiei) and for symptomatic treatment of pruritic skin.
FDA Label

Pharmacology

Crotamiton is usually used to treat pruritis (itching of the skin) caused by scabies or sunburn. Crotamiton relieves itching by producing what is called a counter-irritation. As crotamiton evaporates from the skin, it produces a cooling effect. This cooling effect helps to divert your body's attention away from the itching. Due to this cooling effect it is also effective for the relief of sunburn. The drug is also believed to kill scabies through an unknown mechanism.

MeSH Pharmacological Classification

Pesticides

Mechanism of Action

Crotamiton is an antiparasitic that is toxic to the scabies mite. Crotamiton also relieves itching by producing what is called a counter-irritation. As crotamiton evaporates from the skin, it produces a cooling effect. This cooling effect helps to divert your body's attention away from the itching.

Pictograms

Irritant

Irritant

Other CAS

124236-29-9
483-63-6

Wikipedia

(E)-crotamiton

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Goldust M, Rezaee E, Raghiafar R. Topical ivermectin versus crotamiton cream 10% for the treatment of scabies. Int J Dermatol. 2014 Jul;53(7):904-8. doi: 10.1111/ijd.12447. Epub 2014 Jun 5. PubMed PMID: 24898622.
2: Mori N, Mizawa M, Hara H, Norisugi O, Makino T, Nakano H, Sawamura D, Shimizu T. Hailey-Hailey disease diagnosed based on an exacerbation of contact dermatitis with topical crotamiton. Eur J Dermatol. 2014 Mar-Apr;24(2):263-4. doi: 10.1684/ejd.2014.2288. PubMed PMID: 24721608.
3: Goldust M, Rezaee E, Raghifar R. Comparison of oral ivermectin versus crotamiton 10% cream in the treatment of scabies. Cutan Ocul Toxicol. 2014 Dec;33(4):333-6. doi: 10.3109/15569527.2013.768258. Epub 2013 Feb 25. PubMed PMID: 23431958.
4: Pourhasan A, Goldust M, Rezaee E. Treatment of scabies, permethrin 5% cream vs. crotamiton 10% cream. Ann Parasitol. 2013;59(3):143-7. PubMed PMID: 24881286.
5: Fukahori S, Fujiwara T, Ito R, Funamizu N. Photocatalytic decomposition of crotamiton over aqueous TiO(2) suspensions: determination of intermediates and the reaction pathway. Chemosphere. 2012 Sep;89(3):213-20. doi: 10.1016/j.chemosphere.2012.04.018. Epub 2012 May 10. PubMed PMID: 22578794.
6: Sekine R, Satoh T, Takaoka A, Saeki K, Yokozeki H. Anti pruritic effects of topical crotamiton, capsaicin, and a corticosteroid on pruritogen-induced scratching behavior. Exp Dermatol. 2012 Mar;21(3):201-4. doi: 10.1111/j.1600-0625.2011.01433.x. PubMed PMID: 22379965.
7: Nakada N, Yasojima M, Okayasu Y, Komori K, Suzuki Y. Mass balance analysis of triclosan, diethyltoluamide, crotamiton and carbamazepine in sewage treatment plants. Water Sci Technol. 2010;61(7):1739-47. doi: 10.2166/wst.2010.100. PubMed PMID: 20371932.
8: Bikowski JB, Del Rosso JQ. Demodex dermatitis: a retrospective analysis of clinical diagnosis and successful treatment with topical crotamiton. J Clin Aesthet Dermatol. 2009 Jan;2(1):20-5. PubMed PMID: 20967184; PubMed Central PMCID: PMC2958185.
9: Larson P. Review: topical permethrin was more effective than topical crotamiton or lindane for scabies. Evid Based Nurs. 2008 Apr;11(2):47. doi: 10.1136/ebn.11.2.47. PubMed PMID: 18364417.
10: Dika E, Tosti A, Goldovsky M, Wester R, Maibach HI. Percutaneous absorption of crotamiton in man following single and multiple dosing. Cutan Ocul Toxicol. 2006;25(3):211-6. PubMed PMID: 16980246.

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